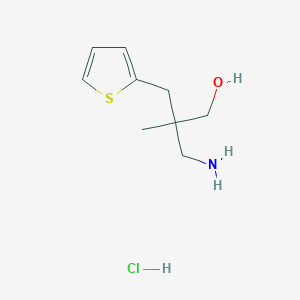

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride

Description

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride is a substituted amino alcohol hydrochloride featuring a thiophene moiety and a branched methyl group. Its molecular formula is C₉H₁₆ClNO₂S, with a molecular weight of approximately 261.7 g/mol. The compound’s structure combines a secondary alcohol, a primary amine, and a thiophen-2-ylmethyl substituent, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(aminomethyl)-2-methyl-3-thiophen-2-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS.ClH/c1-9(6-10,7-11)5-8-3-2-4-12-8;/h2-4,11H,5-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXFZGUPTKLBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with thiophene, which undergoes a Friedel-Crafts acylation reaction with 3-chloropropionyl chloride to form 2-(3-chloropropionyl)thiophene.

Reduction: The resulting compound is reduced to form the desired 3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

-

Primary Alcohol (-OH) :

-

Tertiary Amine (-NH₂) :

-

Thiophene Ring :

Catalytic and Stereochemical Considerations

-

Asymmetric Reduction :

Chiral catalysts like (S,S)-RuCl(TsDPEN) enable enantioselective reduction of ketone precursors, producing the (S)-enantiomer with >95% enantiomeric excess (e.e.) . -

Dynamic Kinetic Resolution (DKR) :

Used in multi-step syntheses to resolve racemic mixtures, achieving high stereochemical purity .

Reaction Optimization and Yield Data

Stability and Side Reactions

-

Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH < 2), releasing free amine and HCl .

-

Thermal Stability : Degrades above 150°C, forming thiophene derivatives and ammonia .

-

Oxidative Byproducts : Over-oxidation of the alcohol to carboxylic acid occurs with excess CrO₃ .

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its ability to act as a precursor for various bioactive molecules. Its structural analogs have been investigated for:

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit serotonin reuptake inhibition, making them potential candidates for antidepressant drugs .

- Anticancer Properties : Preliminary studies suggest that modifications of the compound can lead to enhanced cytotoxicity against certain cancer cell lines, indicating its utility in cancer therapeutics .

Material Science

In material science, 3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride is utilized in the synthesis of conductive polymers. These polymers are essential for applications in:

- Organic Electronics : The compound's thiophene moiety enhances electrical conductivity, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for the detection of various metal ions through complexation reactions. Its ability to form stable complexes with transition metals allows for sensitive detection methods that can be applied in environmental monitoring .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of a series of compounds derived from this compound. The researchers synthesized several derivatives and tested their efficacy in animal models. Results showed that specific modifications led to significant improvements in serotonin uptake inhibition compared to existing antidepressants .

Case Study 2: Conductive Polymer Synthesis

In another study focused on organic electronics, researchers synthesized a conductive polymer using this compound as a monomer. The resulting polymer demonstrated enhanced charge mobility and stability under operational conditions, making it a promising candidate for future electronic devices .

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The compound shares core amino alcohol features with several pharmacologically active molecules but differs in substituents and stereochemistry:

Key Observations:

- Thiophene vs. Aromatic Substitutents: The thiophene group in the target compound may enhance lipophilicity and receptor binding compared to phenyl or nitrophenyl groups in analogs like Ritodrine or 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride. Thiophene’s sulfur atom could also influence metabolic stability .

- Branched Methyl Group : The 2-methyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., naphthalen-1-yl in compounds), improving solubility or target selectivity .

Physicochemical Properties

- Stability: The discontinued 3-Amino-3-(1,3-dioxaindan-5-yl)propan-1-ol hydrochloride () may have faced stability challenges, whereas the thiophene and methyl groups in the target compound could offer improved synthetic robustness .

Biological Activity

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride, with the CAS number 1423028-68-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- IUPAC Name : 3-amino-2-methyl-2-(thiophen-2-ylmethyl)-1-propanol hydrochloride

- Molecular Formula : C₉H₁₅NOS·HCl

- Molecular Weight : 185.29 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may act as a modulator of certain neurotransmitter systems, potentially influencing dopamine receptor activity, which is crucial in the treatment of neurological disorders.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has shown potential in modulating dopamine receptors, particularly the D3 subtype. This modulation could lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease.

- Antimicrobial Activity : Emerging evidence indicates that derivatives of this compound may exhibit antibacterial properties against various pathogens. The structural features of the thiophene ring contribute to its interaction with bacterial cell membranes, enhancing its efficacy against Gram-positive and Gram-negative bacteria .

Study on Antimicrobial Efficacy

A recent study assessed the antibacterial activity of various derivatives related to this compound. The agar disc diffusion method was employed to evaluate the effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiophene moiety significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| A | S. aureus | 3.12 |

| B | E. coli | 6.25 |

| C | Pseudomonas aeruginosa | 12.5 |

Neuropharmacological Evaluation

In another study focusing on neuropharmacological properties, researchers evaluated the compound's ability to influence dopamine receptor signaling pathways. The findings revealed that it could promote β-arrestin translocation and G protein activation in D3 dopamine receptors, suggesting a role in enhancing dopaminergic signaling without significant side effects typically associated with non-selective agonists .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.